

pan-KRAS-IN-13 discovery and development

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Compound Focus: pan-KRAS-IN-13

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The Search for "pan-KRAS-IN-13"

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- The name might be a generic placeholder from a commercial chemical catalog rather than a name used in formal research publications.
- It's possible the compound is described under a different, official chemical name.

Promising Pan-KRAS Inhibitors in Development

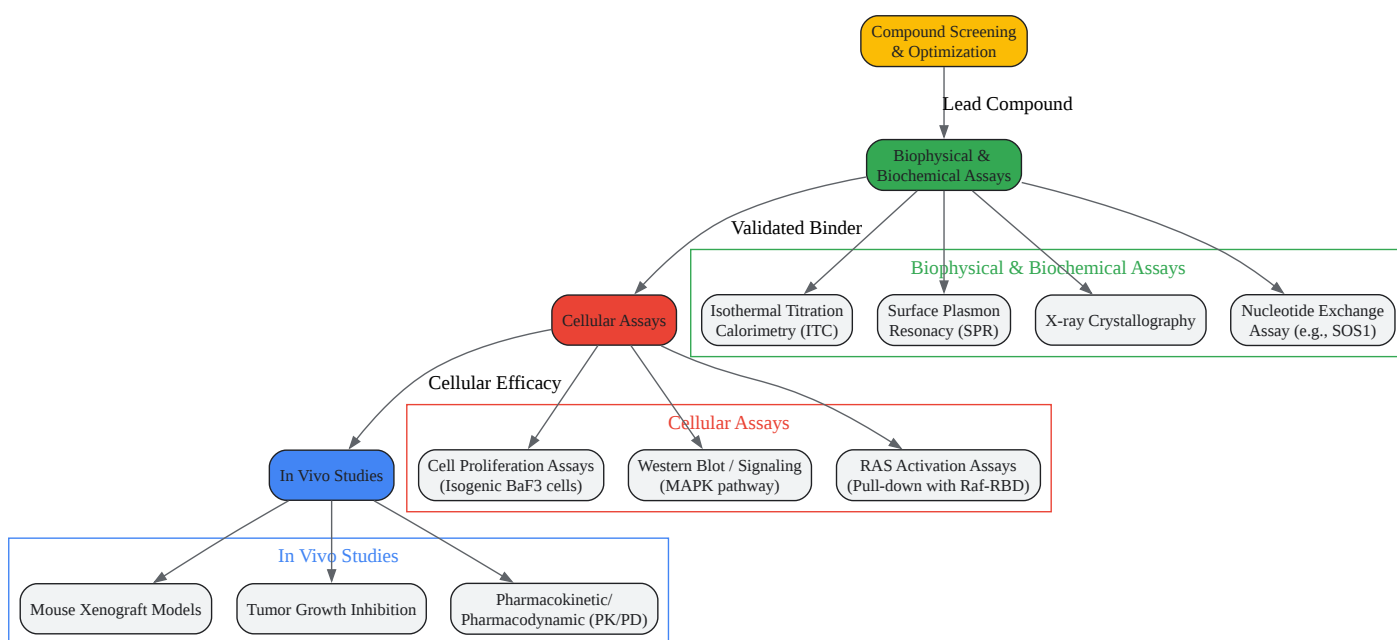
While "pan-KRAS-IN-13" was not found, current research has yielded several notable pan-KRAS inhibitors. The table below summarizes two key compounds for which detailed experimental data is available.

Compound Name	Key Characteristics	Reported Experimental Efficacy (In Vivo)	Primary Molecular Mechanism
BI-2493 [1]	Optimized from BI-2865 via spirocyclization; improved metabolic stability & permeability [1].	Efficacy in various KRAS mutant & KRAS wild-type amplified xenograft models [1].	Reversible, non-covalent binding; inhibits nucleotide exchange, trapping KRAS

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			in inactive (GDP-bound) state [2].
BI-2865 [1] [2]	Non-covalent, potent inhibitor active against a broad spectrum of KRAS mutants (e.g., G12A/C/D/F/V, G13C/D, Q61H) [2].	Suppressed tumor growth in KRAS mutant mouse models [2].	Preferentially binds inactive KRAS state; inhibits SOS1-mediated nucleotide exchange to prevent KRAS activation [2].
HDM2025 [3]	A pan-KRAS degrader (PROTAC) based on a novel KRAS binder; data to be presented mid-2025 [3].	Information awaited (Preclinical data presentation scheduled for June 2025) [3].	Targets KRAS protein for degradation via the proteasome system (PROTAC mechanism) [3].

Experimental Characterization of Pan-KRAS Inhibitors

For researchers, the methodologies used to characterize inhibitors like BI-2865 are crucial. The following workflow outlines key experiments used to validate pan-KRAS inhibitors, based on the study of BI-2865 [2].



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Experimental workflow for validating pan-KRAS inhibitors, illustrating the multi-stage process from biophysical binding confirmation to in vivo efficacy studies.

The key experiments corresponding to the workflow stages include:

- **Nucleotide Exchange Assays: These measure the inhibitor's ability to block the activation of KRAS. Using purified KRAS protein, the assay quantifies how the compound inhibits the exchange of GDP for GTP, which is catalyzed by the exchange factor SOS1. For BI-2865, this resulted in an IC_{50} of approximately 5 nM [2].**

- **Binding Affinity and Kinetics: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to determine binding strength and reversibility. BI-2865 bound to various GDP-loaded KRAS mutants with high affinity (Kd of 10-40 nM) and showed reversible kinetics with a dissociation rate (koff) of 0.015-0.05 s⁻¹ [2].**
- **Cellular Proliferation and Signaling: Inhibition of downstream signaling (e.g., phosphorylation of ERK) and cell viability is tested in KRAS-mutant cell lines. In isogenic BaF3 cells, BI-2865 inhibited proliferation driven by KRAS G12C, G12D, and G12V with a mean IC₅₀ of about 140 nM [2].**
- **In Vivo Efficacy Studies: These evaluate the inhibitor's ability to suppress tumor growth in animal models, typically mouse xenografts implanted with human KRAS-mutant cancer cells. BI-2865 showed significant suppression of KRAS-mutant tumor growth in mice without detrimental effects on animal weight [2].**

Future Directions: Beyond Inhibition to Degradation

The field is advancing beyond traditional inhibitors. A prominent new strategy is the development of **PROTACs (Proteolysis-Targeting Chimeras)** [1] [3]. These molecules are heterobifunctional: one end binds to the target protein (KRAS), and the other end recruits an E3 ubiquitin ligase. This complex tags the KRAS protein for destruction by the cell's proteasome system, effectively removing it from the cell [3].

Both BI-2493 and BI-2865 have been used as base structures to create effective KRAS degraders [1]. Furthermore, **HDM2025**, a novel pan-KRAS degrader from HuaMedicines, is scheduled for presentation in June 2025, indicating active progress in this area [3].

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